An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Utility of 2-Methyl-4-phenylbutan-2-amine
An In-Depth Technical Guide to the Chemical Structure, Physical Properties, and Synthetic Utility of 2-Methyl-4-phenylbutan-2-amine
Executive Summary
2-Methyl-4-phenylbutan-2-amine (CAS: 43052-72-8), frequently isolated as its stable hydrochloride salt (CAS: 51677-23-7), is a sterically hindered, bulky aliphatic primary amine. It serves as a critical building block in advanced organic synthesis, particularly in the development of complex pharmaceutical intermediates like beta-adrenergic antagonists (e.g., Brefonalol) [1]. Furthermore, its unique structural topology makes it an ideal substrate for pioneering C(sp3)–H functionalization methodologies [2]. This whitepaper provides a comprehensive technical analysis of its structural properties, synthetic pathways, and downstream applications, designed specifically for researchers and drug development professionals.
Chemical Identity and Structural Elucidation
The molecular architecture of 2-Methyl-4-phenylbutan-2-amine features a lipophilic phenylpropyl backbone terminating in a tertiary α-carbon bonded to a primary amine. This gem-dimethyl substitution at the α-position imparts significant steric hindrance, which heavily dictates its chemical reactivity and biological docking capabilities.
Quantitative Physical and Chemical Properties
The following table summarizes the computed and experimentally derived properties of the free base [3].
| Property | Value | Causality / Significance |
| IUPAC Name | 2-Methyl-4-phenylbutan-2-amine | Standardized nomenclature reflecting the butan-2-amine core. |
| CAS Registry Number | 43052-72-8 (Base); 51677-23-7 (HCl) | Essential for regulatory and procurement tracking [4]. |
| Molecular Formula | C11H17N | Indicates a high degree of hydrocarbon lipophilicity. |
| Molecular Weight | 163.26 g/mol | Optimal size for a pharmacophore side-chain. |
| XLogP3-AA | ~2.4 | High lipophilicity, beneficial for crossing lipid membranes. |
| Topological Polar Surface Area | 26.0 Ų | Low TPSA confirms high membrane permeability [3]. |
| Hydrogen Bond Donors/Acceptors | 1 / 1 | The primary amine acts as both, crucial for receptor binding. |
Structural Causality in Reactivity
The presence of the gem-dimethyl group adjacent to the primary amine induces the Thorpe-Ingold effect (angle compression). This steric bulk prevents standard SN2 nucleophilic substitutions at the α-carbon, forcing synthetic chemists to rely on carbocation-mediated pathways (like the Ritter reaction) for its synthesis. Conversely, in catalytic applications, this same steric bulk accelerates intramolecular cyclizations by bringing reactive centers closer together [2].
Synthetic Pathways and Methodologies
Direct amination of tertiary carbons is notoriously difficult. The most reliable, self-validating synthetic route to 2-Methyl-4-phenylbutan-2-amine involves a three-phase sequence: a Grignard addition to form a tertiary alcohol precursor (CAS: 103-05-9) [5], followed by a Ritter reaction, and subsequent hydrolysis.
Caption: Synthetic workflow for 2-Methyl-4-phenylbutan-2-amine via Grignard and Ritter reactions.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Methyl-4-phenyl-2-butanol Causality: Benzylacetone is reacted with methylmagnesium bromide. The Grignard reagent attacks the sterically accessible ketone to yield the tertiary alcohol.
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Setup: Under an inert argon atmosphere, charge a flame-dried flask with benzylacetone (1.0 eq) in anhydrous diethyl ether.
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Addition: Cool the solution to 0 °C. Dropwise add methylmagnesium bromide (1.2 eq, 3.0 M in ether) to maintain the internal temperature below 5 °C.
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Quench & Extract: Stir for 2 hours at room temperature. Carefully quench with saturated aqueous NH4Cl. Extract with diethyl ether, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 2-methyl-4-phenyl-2-butanol [5].
Phase 2: Ritter Reaction Causality: The tertiary alcohol is treated with strong acid to generate a stable tertiary carbocation. Acetonitrile acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which upon aqueous workup yields the acetamide. This bypasses the impossibility of direct SN2 amination.
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Setup: Dissolve 2-methyl-4-phenyl-2-butanol (1.0 eq) in an excess of acetonitrile (acts as both solvent and reactant).
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Acid Catalysis: Cool to 0 °C and slowly add concentrated H2SO4 (1.5 eq) dropwise.
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Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Pour the mixture into ice water and extract with dichloromethane (DCM). Wash with saturated NaHCO3, dry, and concentrate to isolate N-(1,1-dimethyl-3-phenylpropyl)acetamide.
Phase 3: Hydrolysis to the Free Amine Causality: The robust amide bond requires harsh acidic conditions to cleave, liberating the primary amine.
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Hydrolysis: Reflux the intermediate acetamide in 6M HCl for 24 hours.
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Basification: Cool the mixture and adjust the pH to >10 using 20% NaOH (aq) to free the amine base.
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Isolation: Extract with diethyl ether. To isolate the stable hydrochloride salt (CAS: 51677-23-7), bubble HCl gas through the ether extract until precipitation ceases. Filter and dry the white solid[4].
Advanced Applications in Drug Development & Catalysis
Pharmaceutical Intermediate: Synthesis of Brefonalol
2-Methyl-4-phenylbutan-2-amine is a critical building block in the synthesis of Brefonalol, a beta-adrenergic antagonist. The bulky lipophilic side chain provided by the amine is essential for docking into the hydrophobic pocket of the beta-adrenergic receptor [1].
Caption: Logical integration of 2-Methyl-4-phenylbutan-2-amine in the synthesis of Brefonalol.
Protocol Integration: The amine is coupled with 6-(2-bromoacetyl)-3,4-dihydroquinolin-2(1H)-one in a polar aprotic solvent (DMF) using K2CO3 as a base. The steric bulk of the amine prevents over-alkylation (forming tertiary amines), ensuring a high yield of the desired secondary amine precursor [1].
Light-Driven γ-Amino C(sp3)–H Functionalization
Recent advancements in photoredox catalysis have utilized 2-Methyl-4-phenylbutan-2-amine as a model substrate for γ-amino C(sp3)–H functionalization to synthesize azetidines [2].
Causality of the Thorpe-Ingold Effect: In this triple catalysis system (Ir/Co/Brønsted acid), an N-centered amidyl radical is generated. The gem-dimethyl groups of 2-Methyl-4-phenylbutan-2-amine force the alkyl chain into a conformation that highly favors a 1,6-Hydrogen Atom Transfer (1,6-HAT). This transfers the radical to the γ-carbon, which is subsequently oxidized to a carbocation by the Co(IV) catalyst, followed by intramolecular nucleophilic attack to form the four-membered azetidine ring [2].
Caption: Mechanism of light-driven γ-Amino C(sp3)–H functionalization to form azetidines.
Analytical Characterization & Self-Validating Protocols
To ensure the integrity of the synthesized 2-Methyl-4-phenylbutan-2-amine, the following self-validating analytical workflow must be employed:
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Validation: The molecular ion peak must appear at m/z 163.2. A prominent fragment at m/z 58 corresponds to the [C(CH3)2NH2]+ cation, resulting from the highly favored α-cleavage of the sterically hindered amine.
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1H NMR Spectroscopy (CDCl3):
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Validation: The gem-dimethyl protons will appear as a sharp 6H singlet around δ 1.1 ppm. The primary amine protons (-NH2) will appear as a broad 2H singlet (exchangeable with D2O) around δ 1.3-1.5 ppm. The multiplet at δ 7.1-7.3 ppm (5H) confirms the intact phenyl ring.
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